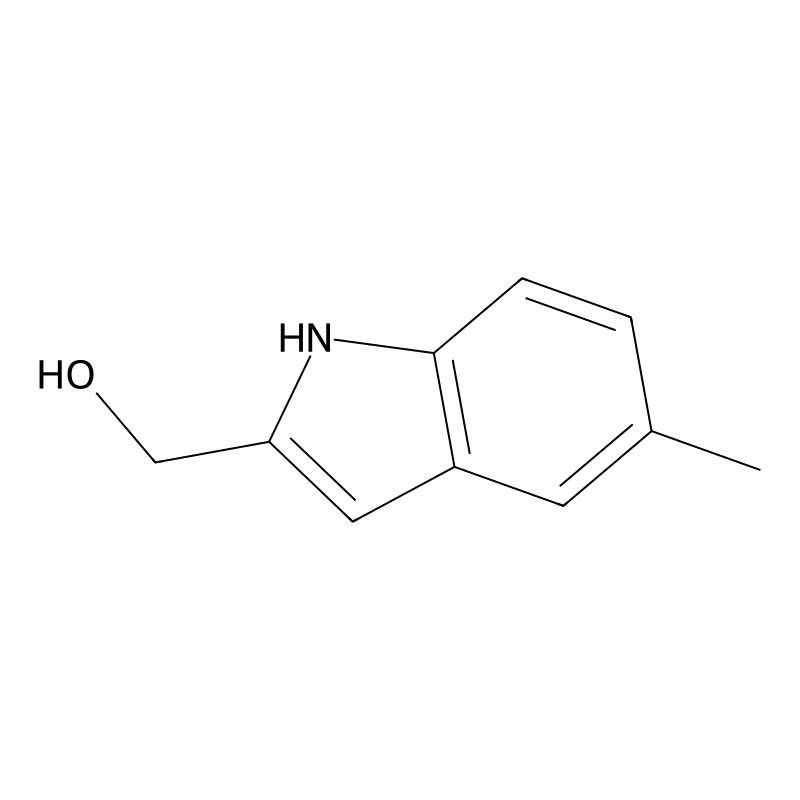

(5-Methyl-1H-indol-2-YL)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Neuroscience

5-MT is a naturally occurring neuromodulator found in the mammalian brain and central nervous system. Neuromodulators are signaling molecules that influence neural communication. Research suggests 5-MT may play a role in various neurological processes, including cognition, mood, and sleep. Source: National Institutes of Health: )

Physiology

Studies have explored the potential physiological functions of 5-MT. Some research suggests it might be involved in regulating blood pressure and body temperature. Source: ScienceDirect:

Biochemistry

5-MT is a substrate for certain enzymes, meaning it can participate in enzymatic reactions. Understanding its interactions with enzymes can provide insights into cellular processes. Source: Royal Society of Chemistry:

Pharmacology

Due to its potential biological activity, 5-MT has been investigated in the context of drug discovery. Research has explored its potential use in treating various conditions, but further studies are needed.

Further Resources:

(5-Methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family, characterized by its unique structure that includes a methyl group at the 5-position of the indole ring and a hydroxymethyl group attached to the nitrogen atom. Its molecular formula is with a molecular weight of approximately 161.2 g/mol. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and biological research due to its diverse chemical properties and biological activities .

- Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate.

- Reduction: The indole ring can be reduced using reducing agents like lithium aluminum hydride, which can convert the compound into other derivatives.

- Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the indole ring.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an acidic or neutral medium.

- Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

- Substitution: Sodium azide or sodium methoxide in suitable organic solvents.

Research indicates that (5-Methyl-1H-indol-2-yl)methanol exhibits notable biological activity. It has been studied for its potential interactions with various molecular targets, including receptors and enzymes. Preliminary studies suggest that it may modulate enzyme activity or influence gene expression, potentially inhibiting certain kinases or interacting with DNA. The compound's ability to bind to serotonin receptors may also contribute to its effects on mood regulation and other physiological processes .

The synthesis of (5-Methyl-1H-indol-2-yl)methanol can be achieved through several methods:

- Starting from Indole Derivatives: The reaction typically begins with 5-methylindole, which is subjected to hydroxymethylation using formaldehyde in the presence of a base.

- Reduction of Indole Carboxylic Acids: Indole carboxylic acids can be reduced to their corresponding alcohols, including (5-Methyl-1H-indol-2-yl)methanol, using lithium aluminum hydride or other reducing agents .

(5-Methyl-1H-indol-2-yl)methanol has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which may have therapeutic potentials.

- Biological Research: Investigated for its antiviral, anticancer, and antimicrobial properties.

- Pharmaceutical Development: Employed in the design of new drugs targeting various diseases due to its unique binding properties and biological activities.

Studies focusing on the interactions of (5-Methyl-1H-indol-2-yl)methanol with biological systems have indicated its potential as a modulator of enzyme activity and receptor interactions. These investigations are crucial for understanding its mechanism of action and therapeutic applications. Further research is needed to elucidate the full spectrum of its interactions with cellular targets .

Several compounds exhibit structural similarities to (5-Methyl-1H-indol-2-yl)methanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (6-Methyl-1H-indol-2-yl)methanol | Methyl group at position 6 | Different biological activity profile |

| (7-Bromo-5-methyl-1H-indol-2-yl)methanol | Bromine substitution at position 7 | Enhanced reactivity due to halogen presence |

| (5,7-Dimethoxy-1H-indol-2-yl)methanol | Methoxy groups at positions 5 and 7 | Improved solubility and potential reactivity |

| (1H-Indole) | Basic indole structure without additional substituents | Fundamental building block for many derivatives |

The uniqueness of (5-Methyl-1H-indol-2-y)methanol lies in its specific arrangement of substituents, which significantly influence its chemical reactivity and biological properties compared to these similar compounds .